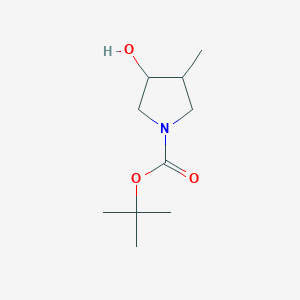

Tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC13522391

Molecular Formula: C10H19NO3

Molecular Weight: 201.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H19NO3 |

|---|---|

| Molecular Weight | 201.26 g/mol |

| IUPAC Name | tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H19NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3 |

| Standard InChI Key | YMSRLPJZNWGMAM-UHFFFAOYSA-N |

| SMILES | CC1CN(CC1O)C(=O)OC(C)(C)C |

| Canonical SMILES | CC1CN(CC1O)C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Properties

Tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate is systematically named tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate under IUPAC nomenclature . Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.26 g/mol |

| CAS Registry Number | 1541276-39-4, 885102-33-0 |

| SMILES | CC1CN(CC1O)C(=O)OC(C)(C)C |

| InChIKey | YMSRLPJZNWGMAM-UHFFFAOYSA-N |

The compound’s synonyms include tert-butyl (3R,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate and tert-butyl trans-3-hydroxy-4-methylpyrrolidine-1-carboxylate, reflecting its stereoisomeric forms .

Stereochemical Features

The pyrrolidine ring contains two chiral centers at the 3rd and 4th positions, leading to four possible stereoisomers. The (3R,4R) and (3S,4S) enantiomers are commonly studied due to their relevance in asymmetric synthesis. The tert-butyloxycarbonyl (Boc) group at the 1-position serves as a protective moiety, enhancing stability during synthetic reactions.

Synthesis and Manufacturing

General Synthetic Routes

Synthesis typically begins with cyclization reactions using amino acid precursors. For example, L-proline derivatives may undergo oxidation and subsequent functionalization to introduce the hydroxyl and methyl groups. Chiral auxiliaries or catalysts, such as organocatalysts or transition-metal complexes, ensure enantioselectivity during ring formation.

A critical step involves protecting the hydroxyl group with the Boc group. This is achieved via reaction with di-tert-butyl dicarbonate () under basic conditions, yielding the final product with high stereochemical purity.

Optimization Challenges

Key challenges include:

-

Stereochemical Control: Ensuring high enantiomeric excess (ee) requires precise reaction conditions, such as low temperatures and anhydrous solvents.

-

Yield Improvement: Side reactions, such as over-oxidation of the hydroxyl group, necessitate careful stoichiometric balancing.

Biological Activity and Mechanistic Insights

Neuroprotective Effects

Structural analogs of this compound exhibit neuroprotective activity in in vitro models of Alzheimer’s disease. For instance, pretreatment with related pyrrolidine derivatives reduces amyloid-beta-induced cytotoxicity in astrocytes by 40–60%. Mechanistically, these compounds attenuate oxidative stress markers (e.g., reactive oxygen species) and suppress pro-inflammatory cytokines like TNF-α.

Enzyme Interactions

The hydroxyl group facilitates hydrogen bonding with enzymatic active sites. Molecular docking studies suggest affinity for kinases and proteases involved in neurodegenerative pathways. For example, inhibition of glycogen synthase kinase-3β (GSK-3β), a target in Alzheimer’s therapy, has been hypothesized but requires validation.

Therapeutic Applications and Drug Development

Neurodegenerative Diseases

The compound’s ability to cross the blood-brain barrier and modulate neuroinflammatory pathways positions it as a candidate for Alzheimer’s and Parkinson’s disease therapeutics. Preclinical studies highlight its potential to reduce neuronal apoptosis and enhance synaptic plasticity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume